molecular formula C12H15N3O3 B2922455 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide CAS No. 332404-11-2

1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide

Cat. No.: B2922455
CAS No.: 332404-11-2
M. Wt: 249.27
InChI Key: FFXTXEFSJTTWTM-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide (CAS 332404-11-2) is an organic compound with the molecular formula C12H15N3O3 and a molecular weight of 249.27 g/mol . This chemical features a pyrrolidinone ring, a core structure derived from the cyclization of glutamic acid, which is ubiquitous in biological systems and serves as a key scaffold for developing bioactive molecules . The structure incorporates a 4-methoxyphenyl group at the nitrogen position and a hydrazide moiety, making it a valuable carbohydrazide derivative for chemical synthesis and pharmaceutical research . While specific biological data for this compound is limited, analogs within the same structural class, such as 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid, have demonstrated potent anticancer activity in research settings . Furthermore, structurally related pyrrolidine and pyrazole derivatives are under investigation in various fields, including as potential inhibitors of deubiquitinating enzymes like USP7 for oncology research and as agents for other therapeutic areas . This product is intended for research and development purposes only and is not approved for diagnostic, therapeutic, or human use. Researchers can handle this material in accordance with standard safety protocols for laboratory chemicals. Available in various pack sizes to suit your research needs .

Properties

IUPAC Name

1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-18-10-4-2-9(3-5-10)15-7-8(6-11(15)16)12(17)14-13/h2-5,8H,6-7,13H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXTXEFSJTTWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide typically involves the reaction of 4-methoxybenzaldehyde with pyrrolidine-2,5-dione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an ethanol solvent, followed by the addition of hydrazine hydrate to form the carbohydrazide derivative. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the final product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.

    Substitution: The methoxy group in the compound can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dimethylformamide. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activities.

    Biology: It has been investigated for its antimicrobial and antifungal properties, showing promising results in inhibiting the growth of certain pathogens.

    Medicine: Research has focused on its potential as an anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells. Additionally, it has been explored for its anti-inflammatory and analgesic properties.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. In biological systems, the compound is believed to exert its effects by binding to enzymes or receptors, leading to the modulation of cellular processes. For example, its anticancer activity is attributed to its ability to induce oxidative stress and trigger apoptosis pathways in cancer cells. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of 5-oxopyrrolidine-3-carbohydrazides are highly dependent on substituents on the phenyl ring and the nature of the hydrazide-derived moieties. Key comparisons include:

Compound Name Substituent(s) on Phenyl Ring Key Functional Groups Melting Point (°C) Biological Activity (vs. Ascorbic Acid) Reference
1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide 4-OCH₃ Hydrazide 203–204 Not explicitly tested
1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one 5-Cl, 2-OH, oxadiazole Oxadiazole, thioxo N/A 1.5× higher antioxidant activity
1-(4-Aminophenyl)-5-oxopyrrolidine-3-carbohydrazide 4-NH₂ Hydrazide 214–215 Not explicitly tested
1-(3-Hydroxyphenyl)-5-oxo-3-pyrrolidinecarbohydrazide 3-OH Hydrazide N/A Precursor for hydrazones
  • Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxyphenyl group (electron-donating) in the target compound may enhance solubility and metabolic stability compared to electron-withdrawing groups like chloro (e.g., 5-Cl in ). However, chloro and nitro groups often improve antioxidant activity by stabilizing radical intermediates .
  • Heterocyclic Moieties :

    • Derivatives incorporating oxadiazole or triazole rings (e.g., compounds in ) exhibit enhanced antioxidant activity due to their radical-scavenging capabilities. The target compound’s hydrazide group allows for condensation with aldehydes or ketones to form such heterocycles .

Physicochemical Properties

  • Melting Points: The target compound’s melting point (203–204°C ) is lower than 1-(4-aminophenyl)-5-oxopyrrolidine-3-carbohydrazide (214–215°C ), likely due to reduced hydrogen-bonding capacity of methoxy vs. amino groups.
  • Crystallography :
    • X-ray diffraction confirmed the structure of a 1-(5-chloro-2-hydroxyphenyl) analog , underscoring the reliability of SHELX-based refinement methods (e.g., SHELXL ) for this class.

Biological Activity

1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound this compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of the methoxyphenyl group is significant as it may influence the compound's interaction with biological targets.

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. A study demonstrated that certain derivatives showed effective inhibition against multidrug-resistant strains of Staphylococcus aureus, suggesting potential therapeutic applications in treating resistant infections .

Compound Target Pathogen Activity
21S. aureusSelective antimicrobial activity
22E. coliModerate inhibition

2. Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines, including A549 (human lung adenocarcinoma) and MDA-MB-231 (triple-negative breast cancer). In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity against these cancer cells.

Case Study: A549 Cell Line

In a controlled study, cells were treated with various concentrations of the compound for 24 hours, followed by viability assessment using the MTT assay. The results indicated that:

  • Compounds with hydrazone modifications displayed enhanced anticancer activity.
  • The most effective derivative resulted in a post-treatment viability reduction to approximately 30% compared to untreated controls .
Compound Concentration (µM) Post-Treatment Viability (%)
110078
210045
Hydrazone 1210020

The mechanism by which this compound exerts its biological effects may involve modulation of key enzymatic pathways or receptor interactions. For instance, it may inhibit specific enzymes related to cancer cell proliferation or antimicrobial resistance mechanisms.

Enzymatic Interaction Studies

Studies have shown that the compound can bind to various enzymes involved in metabolic pathways, potentially enhancing its bioavailability and therapeutic efficacy.

Research Findings and Implications

Recent research highlights the structural dependence of biological activity in this class of compounds. Variations in substituents on the phenyl ring significantly affect both anticancer and antimicrobial activities. For example, compounds with electron-withdrawing groups tend to exhibit higher potency against cancer cell lines compared to their electron-donating counterparts .

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
EsterificationMethanol, H₂SO₄ (catalytic)89%
Hydrazide FormationHydrazine monohydrate, isopropanol82–89%
CondensationAromatic aldehydes, ethanol, reflux55–89%

What spectroscopic techniques are used to confirm the structure of this compound?

Key methods include:

  • IR Spectroscopy : Detection of characteristic peaks for NH (~3184 cm⁻¹), carbonyl (C=O, 1675–1703 cm⁻¹), and methoxy groups (1291 cm⁻¹) .
  • NMR Analysis :
    • ¹H NMR : Signals for methoxyphenyl protons (δ 7.2–7.8 ppm), pyrrolidinone NH (δ 10–11 ppm), and hydrazide NH (δ 8–9 ppm) .
    • ¹³C NMR : Peaks for carbonyl carbons (170–175 ppm) and aromatic carbons (110–160 ppm) .
  • Elemental Analysis : Confirmation of empirical formula (e.g., C₁₈H₁₈N₃O₄) with <0.5% deviation between calculated and observed values .

What pharmacological activities have been reported for this compound?

  • Anticancer Activity : Derivatives (e.g., compound 27 ) showed in vitro activity against cancer cell lines, with IC₅₀ values in the micromolar range .
  • Antibacterial Potential : Analogous 5-oxopyrrolidine-3-carbohydrazides exhibited inhibition against Gram-positive bacteria (e.g., S. aureus) via disruption of cell membrane integrity .

Advanced Research Questions

How can researchers optimize the condensation of hydrazide intermediates with aromatic aldehydes?

Q. Methodological Considerations :

  • Catalyst Selection : Use Lewis acids (e.g., acetic acid) or microwave-assisted synthesis to accelerate Schiff base formation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to ethanol .
  • Substrate Scope : Electron-deficient aldehydes (e.g., nitrobenzaldehydes) react faster due to increased electrophilicity .

Q. Table 2: Reaction Optimization Examples

AldehydeSolventCatalystYield
4-NitrobenzaldehydeDMFAcetic acid89%
4-MethoxybenzaldehydeEthanolNone75%

How can contradictory bioactivity data between in vitro and in vivo models be addressed?

  • Metabolic Stability : Assess hepatic microsome stability to identify rapid degradation pathways (e.g., hydrazide oxidation) .
  • Formulation Strategies : Use liposomal encapsulation or PEGylation to improve bioavailability, as suggested by the compound’s low logP (~1.5) .
  • Dose-Response Calibration : Conduct pharmacokinetic studies to align in vitro IC₅₀ values with achievable plasma concentrations .

What strategies enhance the bioavailability of this compound?

  • Prodrug Design : Convert the hydrazide group to a methyl ester (improves membrane permeability) that hydrolyzes in vivo .
  • Structural Hybridization : Introduce pyrazole or isatin moieties to modulate solubility and target affinity, as seen in compound 30 (55% yield, m.p. 216°C) .
  • Salt Formation : Prepare hydrochloride salts to enhance aqueous solubility, a method validated for related piperazine derivatives .

Data Contradiction Analysis

How should researchers resolve discrepancies in reported antibacterial activity?

  • Standardized Assays : Use CLSI guidelines for MIC determination to minimize variability in bacterial strain sensitivity .
  • Structure-Activity Correlation : Compare substituent effects (e.g., 4-methoxy vs. 4-chloro phenyl groups) to identify critical pharmacophores .

Q. Table 3: Antibacterial Activity Comparison

SubstituentMIC (S. aureus)Reference
4-Methoxyphenyl32 µg/mL
4-Chlorophenyl16 µg/mL

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